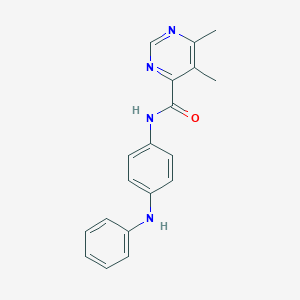
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as ADP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADP is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide is believed to exert its effects through inhibition of AKT, a key signaling molecule involved in cell survival and proliferation. By inhibiting AKT, N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide can induce apoptosis in cancer cells and reduce inflammation and fibrosis in other cell types.
Biochemical and Physiological Effects
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of AKT, induction of apoptosis in cancer cells, and anti-inflammatory and anti-fibrotic effects. These effects make it a promising candidate for the treatment of a range of diseases, including cancer, inflammation, and fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages as a research tool, including its ability to selectively inhibit AKT and induce apoptosis in cancer cells. However, its use in lab experiments is limited by its relatively low solubility and stability, which can make it difficult to work with in certain contexts.
Orientations Futures
There are several potential future directions for research on N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of new synthetic methods for N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide that improve its solubility and stability. Another area of interest is the identification of new targets for N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide, which could expand its potential applications in scientific research. Additionally, further studies are needed to fully understand the mechanisms underlying N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide's effects on AKT and other signaling pathways, which could lead to the development of more effective therapies for a range of diseases.
Méthodes De Synthèse
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,6-dimethylpyrimidine with aniline in the presence of a suitable base. Other methods involve the use of different starting materials or reaction conditions, but all result in the formation of N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Applications De Recherche Scientifique
N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase B (AKT) and induction of apoptosis in cancer cells. N-(4-Anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising candidate for the treatment of a range of diseases.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-14(2)20-12-21-18(13)19(24)23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h3-12,22H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEGCQSRVPVBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-[4-(phenylamino)phenyl]pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)
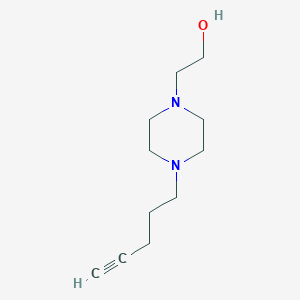
![N-(4-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2535181.png)
![(E)-ethyl 1-cyclohexyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2535182.png)

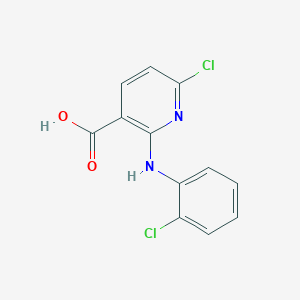
![2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2535189.png)
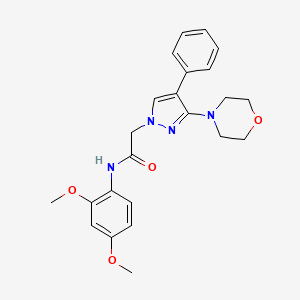
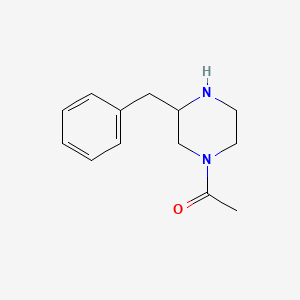
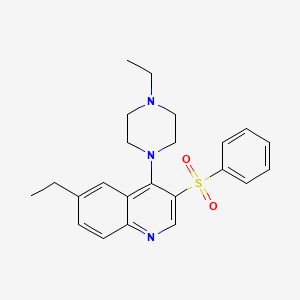
![1-[2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2535195.png)
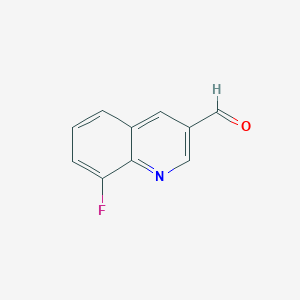

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2535199.png)